Emulphor
Description
Emulphor is a high-molar-mass ether sulfate that is primarily used in the emulsion polymerization of acrylic acid esters, methacrylic acid esters, ethylene, styrene, and vinyl esters . It can be used to produce homopolymers and copolymers . These anionic emulsifiers can also be combined with the nonionic Emulan grades to control properties such as the particle size of emulsions, or to enhance their stability .
Molecular Structure Analysis
Emulphor is a high-molecular weight ether sulfate . The chemical formula for Emulphor is C20H40O2 . It contains a total of 61 bonds, including 21 non-H bonds, 1 multiple bond, 18 rotatable bonds, 1 double bond, 1 hydroxyl group, 1 primary alcohol, and 1 aliphatic ether .
Chemical Reactions Analysis
Emulphor is mainly employed in the emulsion polymerization of various esters . Emulsion polymerization is a type of radical polymerization that usually starts with an emulsion incorporating water, monomer, and surfactant . The surfactant, in this case Emulphor, stabilizes the monomer droplets within the water phase .
Physical And Chemical Properties Analysis
Emulphor is a high-molecular weight ether sulfate . It’s an anionic emulsifier, which means it carries a negative charge . This property allows it to stabilize emulsions by reducing the surface tension between the water and oil phases .
properties
IUPAC Name |
2-[(Z)-octadec-9-enoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPFECTOKLOBL-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858839 | |
Record name | 2-[(9Z)-9-Octadecen-1-yloxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Emulphor | |
CAS RN |
5353-25-3 | |
Record name | 2-(9-Octadecenyloxy)ethanol (Z) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(9Z)-9-Octadecen-1-yloxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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